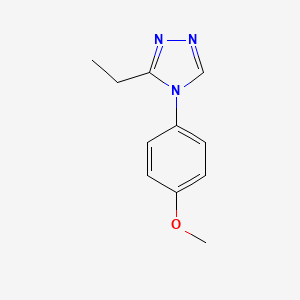
2-Imino-2-(pyrrolidin-1-yl)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-2-(pyrrolidin-1-yl)ethanethiol is an organic compound characterized by the presence of an imino group, a pyrrolidine ring, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-2-(pyrrolidin-1-yl)ethanethiol can be achieved through several methods. One common approach involves the reaction of pyrrolidine with an appropriate thiol-containing precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
2-Imino-2-(pyrrolidin-1-yl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Imino-2-(pyrrolidin-1-yl)ethanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Imino-2-(pyrrolidin-1-yl)ethanethiol involves its interaction with specific molecular targets. The imino and thiol groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple cyclic amine with similar structural features.
2-Imino-2-(morpholin-1-yl)ethanethiol: A compound with a morpholine ring instead of a pyrrolidine ring.
2-Imino-2-(piperidin-1-yl)ethanethiol: A compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2-Imino-2-(pyrrolidin-1-yl)ethanethiol is unique due to the combination of its imino, pyrrolidine, and thiol groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H12N2S |
|---|---|
Molecular Weight |
144.24 g/mol |
IUPAC Name |
2-imino-2-pyrrolidin-1-ylethanethiol |
InChI |
InChI=1S/C6H12N2S/c7-6(5-9)8-3-1-2-4-8/h7,9H,1-5H2 |
InChI Key |
XZWVLENHJOYWJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=N)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B13106605.png)
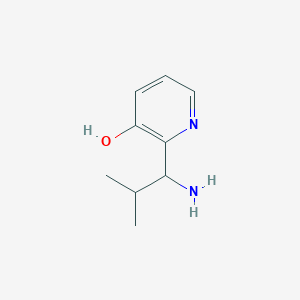
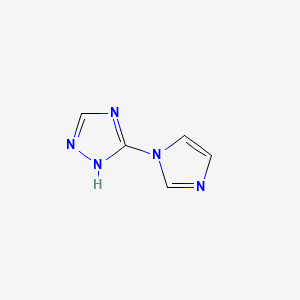
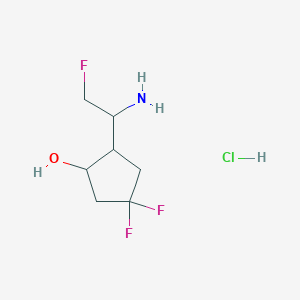
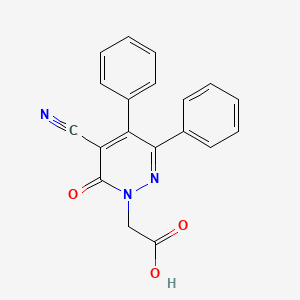
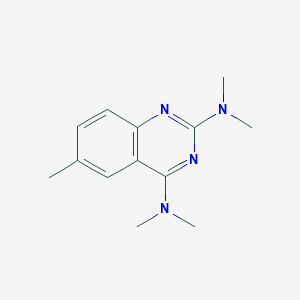
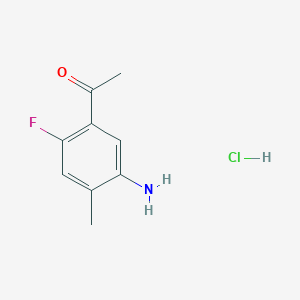
![6,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B13106654.png)
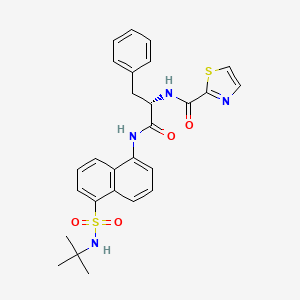
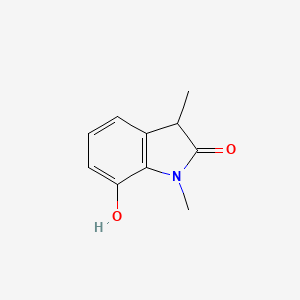
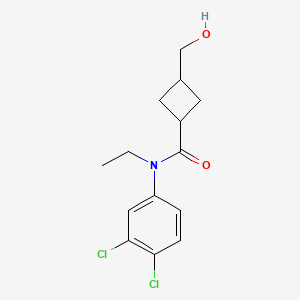
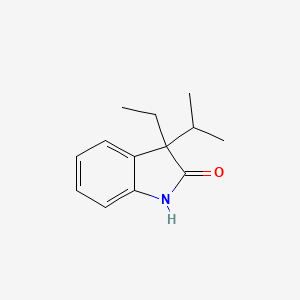
![3,4,5-Tris[(2-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B13106672.png)
